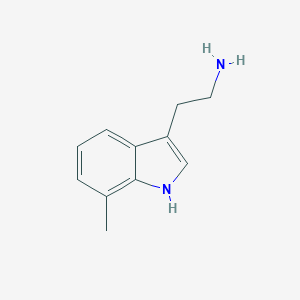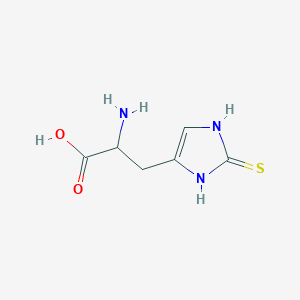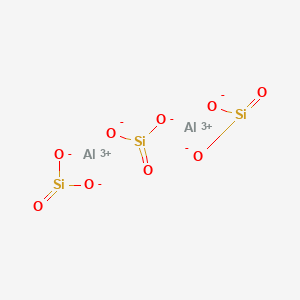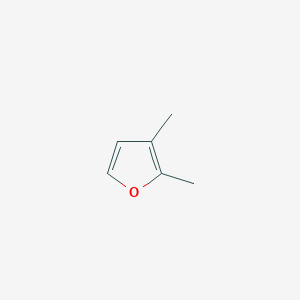
2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS), also known as 2,3:22,23-dioxidosqualene, is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon. This compound is formed through the oxidation of squalene and plays a crucial role in the biosynthesis of sterols and triterpenes. 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is an intermediate in the synthesis of various bioactive compounds, including sterols like lanosterol and cycloartenol, which are precursors to cholesterol and other essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) can be synthesized through the oxidation of squalene using specific oxidizing agents. One common method involves the use of N-bromosuccinimide (NBS) in a tetrahydrofuran (THF) solution. The reaction is typically carried out at low temperatures (0°C) under a nitrogen atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of dioxidosqualene often involves biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to produce dioxidosqualene by introducing specific enzymes involved in the squalene oxidation pathway .
Chemical Reactions Analysis
Types of Reactions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex triterpenoids.
Common Reagents and Conditions:
Oxidizing Agents: N-bromosuccinimide (NBS), hydrogen peroxide (H₂O₂).
Catalysts: Oxidosqualene cyclases (OSCs) are crucial for the cyclization reactions.
Major Products:
Lanosterol: A precursor to cholesterol.
Cycloartenol: A precursor to plant sterols.
Various Triterpenoids: Including β-amyrin and lupeol.
Scientific Research Applications
2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex triterpenoids and sterols.
Biology: Studied for its role in cell membrane integrity and stress tolerance in microorganisms.
Medicine: Investigated for its potential in cholesterol-lowering therapies and as an anti-cancer agent.
Industry: Utilized in the production of biofuels and bioproducts through microbial engineering.
Mechanism of Action
2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) exerts its effects primarily through its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of dioxidosqualene into various triterpenoids and sterols. The mechanism involves the formation of carbocation intermediates, which then undergo rearrangement and cyclization to form the final products . In medical applications, dioxidosqualene’s role in cholesterol biosynthesis makes it a target for cholesterol-lowering drugs and potential anti-cancer therapies .
Comparison with Similar Compounds
2,3-Oxidosqualene: An intermediate in sterol and triterpene biosynthesis, similar to dioxidosqualene but with a single epoxide group.
Squalene: The precursor to both 2,3-oxidosqualene and dioxidosqualene.
Uniqueness: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is unique due to its dual epoxide groups, which allow for more complex cyclization reactions and the formation of a broader range of triterpenoid structures. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds .
Properties
IUPAC Name |
3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSNIWLJXCBGG-TXLDAEQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31063-19-1 |
Source


|
| Record name | 2,3,22,23-Dioxidosqualene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














